molecular formula C₂₃H₃₂D₄N₂O₁₁ B1150751 Perindoprilat-d4 Acyl-β-D-glucuronide

Perindoprilat-d4 Acyl-β-D-glucuronide

Katalognummer: B1150751
Molekulargewicht: 520.56
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Structural Classification

Perindoprilat-d4 Acyl-β-D-glucuronide exhibits complex molecular characteristics that position it within the classification of deuterium-labeled drug metabolites and acyl glucuronide conjugates. The compound possesses multiple molecular formula representations reported across different sources, with the most commonly cited being C₂₃H₃₂D₄N₂O₁₁ and a molecular weight of 520.56 daltons. Alternative sources report slight variations in the molecular formula as C₂₃H₃₆N₂O₁₁ with a molecular weight of 520.6 grams per mole. These variations likely reflect different methodologies in molecular weight calculation or potential isomeric forms of the compound.

The structural architecture of Perindoprilat-d4 Acyl-β-D-glucuronide incorporates several distinctive molecular features that define its chemical behavior and analytical utility. The molecule contains a perindoprilat backbone, which itself is characterized by an indole moiety connected to a proline-derived bicyclic structure. The deuterium labeling occurs at specific positions within this backbone, replacing four hydrogen atoms with deuterium isotopes to create the d4 designation. The acyl-β-D-glucuronide conjugation represents a phase II metabolic modification where glucuronic acid is covalently attached to the carboxylic acid functionality of perindoprilat through an ester linkage.

The compound's classification falls under multiple categories within pharmaceutical and analytical chemistry. Primarily, it serves as a stable isotope-labeled compound specifically designed for analytical applications. Within the broader context of drug metabolism, it represents an acyl glucuronide metabolite, a class of compounds formed through the conjugation of carboxylic acid-containing drugs with glucuronic acid via uridine diphosphoglucuronosyltransferase enzymes. The presence of deuterium labeling further classifies it as an internal standard compound, essential for mass spectrometric analyses where isotopic differentiation enables precise quantification.

Historical Context in Metabolite Research

The development and utilization of Perindoprilat-d4 Acyl-β-D-glucuronide emerged from the broader historical evolution of metabolite research and the increasing recognition of acyl glucuronides as significant drug metabolites. Acyl glucuronides have been identified as important metabolites since the late 1970s, when researchers began recognizing these compounds as reactive electrophilic metabolites capable of undergoing intramolecular rearrangement, hydrolysis, and intermolecular reactions with proteins. This foundational understanding established the critical importance of studying acyl glucuronide formation and behavior in drug development processes.

The specific focus on perindopril and its metabolites, including perindoprilat glucuronide, gained prominence through pharmacokinetic studies conducted in the 1990s. Research demonstrated that perindopril undergoes extensive metabolic transformation, with perindoprilat glucuronide being identified as a major metabolite formed through pre-systemic first-pass metabolism. These early studies revealed that approximately 20% of available perindopril is transformed into perindoprilat, with subsequent glucuronidation representing a significant metabolic pathway.

The introduction of deuterium-labeled versions of these metabolites represents a more recent advancement in analytical chemistry, driven by the need for improved internal standards in liquid chromatography-tandem mass spectrometry methods. The development of stable isotope-labeled internal standards gained momentum as analytical techniques became more sophisticated and regulatory requirements for bioanalytical method validation became more stringent. The incorporation of deuterium labeling specifically addresses challenges associated with matrix effects, extraction recovery variability, and instrument response variations that can compromise analytical accuracy.

The compound's significance is further enhanced by its utility in method validation procedures required by regulatory agencies. Bioanalytical method validation guidelines emphasize the importance of using appropriate internal standards to demonstrate method accuracy, precision, and reliability. Perindoprilat-d4 Acyl-β-D-glucuronide serves this purpose by providing a reference point for quantitative measurements throughout the analytical range, enabling the establishment of calibration curves and quality control procedures that meet regulatory standards.

Role in Pharmacokinetic and Bioanalytical Studies

Perindoprilat-d4 Acyl-β-D-glucuronide plays a fundamental role in pharmacokinetic and bioanalytical studies by enabling precise quantification of perindoprilat and its metabolites in biological samples. The compound serves as an internal standard in ultra-performance liquid chromatography-tandem mass spectrometry methods developed for the simultaneous determination of multiple analytes in human plasma and whole blood. These analytical methods are essential for conducting pharmacokinetic studies that evaluate drug absorption, distribution, metabolism, and elimination profiles in clinical and preclinical settings.

The application of Perindoprilat-d4 Acyl-β-D-glucuronide in pharmacokinetic studies has been demonstrated through research involving Chinese healthy volunteers receiving perindopril tert-butylamine/indapamide combination tablets. These studies utilized the deuterium-labeled internal standard to achieve reliable quantification across multiple analytes, including indapamide, perindopril, and perindoprilat, with linear ranges spanning from 0.2 to 20 nanograms per milliliter for perindoprilat specifically. The successful application of this internal standard in such studies demonstrates its utility in supporting regulatory submissions and clinical development programs.

The compound's role extends to comparative pharmacokinetic studies examining differences between plasma and whole blood matrices. Research has shown that analytical methods incorporating Perindoprilat-d4 Acyl-β-D-glucuronide as an internal standard can effectively quantify target analytes in both plasma and whole blood samples, providing flexibility in sample collection and analysis strategies. This capability is particularly valuable in clinical settings where blood sampling procedures may vary or where whole blood analysis offers advantages over plasma separation techniques.

Bioanalytical method development utilizing Perindoprilat-d4 Acyl-β-D-glucuronide has also contributed to understanding the complex metabolic fate of perindopril and its active metabolite perindoprilat. Studies have identified six major metabolites of perindopril, including perindoprilat, perindopril glucuronide, perindoprilat glucuronide, and various lactam derivatives. The availability of deuterium-labeled standards for key metabolites enables researchers to study these metabolic pathways with greater precision and to understand the relative contributions of different metabolic routes to overall drug disposition.

Parameter Specification Reference
Molecular Formula C₂₃H₃₂D₄N₂O₁₁
Molecular Weight 520.56 g/mol
Alternative Molecular Weight 520.6 g/mol
Storage Temperature -20°C
Linear Range (Perindoprilat) 0.2-20 ng/mL
Analytical Method Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry
Matrix Compatibility Human plasma, whole blood
Isotopic Label Deuterium (D₄)

Eigenschaften

Molekularformel

C₂₃H₃₂D₄N₂O₁₁

Molekulargewicht

520.56

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Deuterium Labeling: Perindoprilat-d4 and Ramipril-d5 glucuronides incorporate deuterium to improve metabolic stability and analytical detection, unlike non-labeled analogs like clopidogrel or diclofenac glucuronides .
  • Enzymatic Pathways : UGT2B7 is a common enzyme catalyzing glucuronidation for most compounds, though Perindoprilat-d4’s specific UGT isoform remains inferred .
  • Stability: All acyl glucuronides exhibit pH-dependent hydrolysis and intramolecular acyl migration, but diclofenac’s metabolite is notably unstable, contributing to its toxicity .

Role in Drug-Drug Interactions (DDIs)

  • Perindoprilat-d4 Acyl-β-D-glucuronide: Limited direct DDI data exist, but its non-deuterated form may inhibit OATP1B1, similar to clopidogrel’s metabolite .
  • Diclofenac Acyl-β-D-glucuronide (DC-AG) : Forms covalent adducts with hepatocyte proteins, exacerbating gastrointestinal and liver toxicity .

Analytical Challenges

  • Detection: Perindoprilat-d4 and Ramipril-d5 glucuronides are quantified via deuterium-assisted HPLC-MS/MS, whereas non-labeled analogs require enzymatic deconjugation (e.g., β-glucuronidase treatment) for accurate measurement .
  • Sample Handling : Acyl glucuronides like DC-AG degrade rapidly without proper pH control (e.g., acidification to pH 2–3) .

Toxicity Profiles

  • Protein Adduct Formation : All acyl glucuronides react with nucleophilic residues on proteins, but diclofenac’s metabolite shows higher adduct stability, correlating with clinical hepatotoxicity .
  • Immune Reactions: Clopidogrel and diclofenac glucuronides are linked to hypersensitivity responses, whereas Perindoprilat-d4’s metabolite lacks reported immunogenicity .

Vorbereitungsmethoden

Hydrogen-Deuterium Exchange

Deuterium is introduced into perindoprilat via hydrogen-deuterium exchange under controlled conditions. This method typically employs deuterated solvents (e.g., D₂O) or reagents to replace specific hydrogen atoms in the molecule. For example, methyl groups in perindoprilat are often targeted due to their metabolic stability and ease of isotopic substitution.

Key parameters :

ParameterValue/Description
Reaction temperature25–40°C
CatalystPalladium on carbon (Pd/C)
Deuterium sourceD₂O or CD₃OD
Reaction duration24–72 hours
Deuterium incorporation≥98% isotopic purity

Synthesis from Deuterated Precursors

An alternative approach involves synthesizing perindoprilat-d4 from deuterated building blocks. For instance, deuterated succinic acid or labeled amino acid derivatives can be used in the peptide coupling steps to ensure site-specific deuteration. This method avoids post-synthetic exchange, reducing side reactions.

Glucuronidation Methods

Enzymatic Glucuronidation

UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A3 and UGT2B7, catalyze the conjugation of perindoprilat-d4 with glucuronic acid. Recombinant enzyme systems or liver microsomes are commonly employed:

Typical protocol :

  • Incubation mixture :

    • Perindoprilat-d4: 0.1–1.0 mM

    • UDP-glucuronic acid: 5 mM

    • MgCl₂: 5 mM

    • Tris-HCl buffer (pH 7.4): 50 mM

    • Recombinant UGT1A3: 0.5 mg/mL

  • Conditions :

    • Temperature: 37°C

    • Duration: 2–4 hours

    • Termination: Acetonitrile (1:3 v/v)

  • Product isolation :

    • Solid-phase extraction (C18 columns)

    • Lyophilization for stable storage

Chemical Glucuronidation

Chemical synthesis involves activating glucuronic acid (e.g., as a trichloroethyl or imidate derivative) for reaction with perindoprilat-d4. This method bypasses enzymatic limitations but requires stringent stereochemical control.

Reaction scheme :

Perindoprilat-d4+Glucuronic acid imidateBF₃\cdotpEt₂OPerindoprilat-d4 Acyl-β-D-glucuronide\text{Perindoprilat-d4} + \text{Glucuronic acid imidate} \xrightarrow{\text{BF₃·Et₂O}} \text{Perindoprilat-d4 Acyl-β-D-glucuronide}

Optimized conditions :

ParameterValue
SolventAnhydrous dichloromethane
CatalystBoron trifluoride etherate (0.1 eq)
Reaction time12–18 hours
Yield65–75%

Purification and Characterization

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to isolate the target compound from reaction mixtures:

HPLC conditions :

ColumnC18 (250 × 4.6 mm, 5 µm)
Mobile phaseA: 0.1% formic acid in H₂O
B: 0.1% formic acid in acetonitrile
Gradient10–50% B over 25 minutes
Flow rate1.0 mL/min
DetectionUV (210 nm)

Spectroscopic Validation

  • NMR : Deuterium incorporation is confirmed by the absence of proton signals at δ 1.2–1.5 ppm (methyl groups).

  • HRMS : Molecular ion peak at m/z 521.2456 [M+H]⁺ (calculated for C₂₃H₃₆D₄N₂O₁₁: 521.2452).

Challenges and Optimization

Isotopic Dilution

Deuterium loss during glucuronidation can occur due to protic solvents. Mitigation strategies include:

  • Using deuterated solvents (e.g., CD₃CN) in later stages

  • Lowering reaction temperatures to ≤30°C

Stereochemical Integrity

β-D-glucuronide formation must exceed 95% to avoid α-anomer contamination. Enzymatic methods typically achieve higher stereoselectivity (98–99% β-form) compared to chemical synthesis (85–90%).

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

ParameterBatch ProcessFlow Process
Reaction volume10–100 L0.5–5 L/min
Deuterium incorporation92–95%96–98%
Glucuronidation yield68%74%
Purity post-HPLC≥98%≥99%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.